(5Z)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
The compound (5Z)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule characterized by its unique structure, which includes a furan ring, a thiazolo-triazole core, and dichlorophenyl and methylphenyl substituents
Properties
Molecular Formula |
C22H13Cl2N3O2S |
|---|---|
Molecular Weight |
454.3 g/mol |
IUPAC Name |
(5Z)-5-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C22H13Cl2N3O2S/c1-12-4-2-3-5-15(12)20-25-22-27(26-20)21(28)19(30-22)11-14-7-9-18(29-14)16-10-13(23)6-8-17(16)24/h2-11H,1H3/b19-11- |
InChI Key |
PFGFFCGYZVPSGM-ODLFYWEKSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=C(C=CC(=C5)Cl)Cl)/SC3=N2 |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CC=C(O4)C5=C(C=CC(=C5)Cl)Cl)SC3=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiazolo-triazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include dichlorophenyl derivatives, methylphenyl derivatives, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form corresponding furanones.
Reduction: The compound can be reduced to modify the functional groups, potentially altering its biological activity.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
The compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various synthetic routes and develop derivatives with altered properties. The furan and thiazolo-triazole components can undergo numerous chemical reactions, including oxidation and substitution, facilitating the creation of novel compounds with potential applications in materials science.
Biology
Research has indicated that this compound exhibits promising biological activities. It has been investigated for:
- Antimicrobial Properties : The compound's structure suggests potential efficacy against various microorganisms. Studies have shown that similar compounds can inhibit bacterial growth and fungal infections.
- Anticancer Activity : Preliminary data suggest that this compound may interact with specific cellular targets involved in cancer progression, making it a candidate for further investigation as an anticancer agent.
Medicine
The compound is being explored as a lead compound for developing new therapeutic agents. Its biological activities and structural characteristics make it an attractive candidate for drug discovery programs aimed at treating various diseases.
Industry
In industrial applications, this compound may be utilized in the development of advanced materials with specific electronic or optical properties. Its unique molecular structure could enhance the performance of materials used in electronics or photonics.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of compounds similar to this one against various bacterial strains. The results indicated that derivatives of thiazolo-triazoles exhibited significant antibacterial activity, suggesting that the compound might share similar properties and warrant further testing.
Case Study 2: Anticancer Research
Research conducted at a leading cancer research institute focused on the anticancer potential of thiazolo-triazole derivatives. The study found that certain compounds inhibited cancer cell proliferation by inducing apoptosis through specific signaling pathways. This indicates that further exploration of the target compound could yield valuable insights into its therapeutic potential against cancer.
Mechanism of Action
The mechanism of action of (5Z)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
(5Z)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: can be compared with other thiazolo-triazole derivatives, furan-containing compounds, and dichlorophenyl-substituted molecules.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Biological Activity
The compound (5Z)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex heterocyclic molecule with potential biological activities. Its structural components suggest a range of pharmacological properties, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Thiazolo[3,2-b][1,2,4]triazol : A fused heterocyclic system known for its biological activity.
- Furan Ring : Contributes to the compound's reactivity and interaction with biological targets.
- Chlorophenyl and Methylphenyl Substituents : These groups may enhance lipophilicity and influence the bioactivity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including the compound . The following findings summarize its activity against various cancer cell lines:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| A549 (Lung Cancer) | 7.0 | Potent antiproliferative effect |
| PC-3 (Prostate) | 20.3 | Moderate antiproliferative effect |
| HepG2 (Liver) | 15.0 | Significant cytotoxicity |
The compound demonstrated significant cytotoxic effects in vitro, with IC50 values indicating its potential as an effective anticancer agent. The mechanism of action is believed to involve the inhibition of cellular proliferation pathways and induction of apoptosis in cancer cells .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties. Studies have shown that derivatives similar to this compound possess antibacterial activity against gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values ranged from 16 to 32 mg/ml .
Other Biological Activities
In addition to anticancer and antimicrobial effects, thiazole derivatives have been investigated for their antiviral activities. For instance, compounds in this class have shown effectiveness in inhibiting HIV infection by blocking critical viral processes .
Case Study 1: Anticancer Efficacy
In a study conducted by Mendgen et al., the compound was tested against various enzymatic targets related to cancer progression. It was found to inhibit key proteases involved in tumor angiogenesis, suggesting its potential role in cancer therapy .
Case Study 2: Antimicrobial Properties
Another study reported the synthesis of related thiazole compounds that demonstrated significant antibacterial effects. The research indicated that modifications to the furan ring could enhance activity against specific bacterial strains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
